9,10-Bis[N-(2-naphthyl)anilino]anthracene is an organic compound with the molecular formula C₄₆H₃₂N₂ and a molecular weight of 612.76 g/mol. This compound features a central anthracene structure substituted with two N-(2-naphthyl)anilino groups at the 9 and 10 positions. Its unique structure contributes to its properties as a potential material in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic applications .
The mechanism of action of 9,10-BNA is not documented in retrieved scientific literature. As with other aromatic amines, it is possible that 9,10-BNA may interact with light through its conjugated system []. However, specific details regarding its potential light-emitting or light-harvesting properties are not available in openly accessible sources.
The synthesis of 9,10-Bis[N-(2-naphthyl)anilino]anthracene typically involves several steps:
9,10-Bis[N-(2-naphthyl)anilino]anthracene has several promising applications:
Interaction studies involving 9,10-Bis[N-(2-naphthyl)anilino]anthracene focus on its behavior in various environments, particularly its interactions with other organic materials. These studies typically assess:
Several compounds share structural similarities with 9,10-Bis[N-(2-naphthyl)anilino]anthracene. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 9,10-Diphenylanthracene | Two phenyl groups at positions 9 and 10 | Known for high luminescence efficiency |
| N,N-Di(2-naphthyl)aniline | Two naphthyl groups attached to aniline | Exhibits strong electron-donating properties |
| 9,10-Bis(phenylethynyl)anthracene | Ethynyl groups instead of amine substitutions | Enhanced charge transport properties |
Each of these compounds possesses unique characteristics that differentiate them from 9,10-Bis[N-(2-naphthyl)anilino]anthracene while highlighting the versatility of anthracene derivatives in organic electronics .
The molecular composition of 9,10-Bis[N-(2-naphthyl)anilino]anthracene is precisely defined by its molecular formula C₄₆H₃₂N₂, which indicates a substantial organic framework containing forty-six carbon atoms, thirty-two hydrogen atoms, and two nitrogen atoms [1] [2] [3]. Mass spectrometric analysis reveals a molecular weight of 612.78 grams per mole, confirming the compound's substantial molecular mass [1] [6] [7].
The compound is definitively identified by its Chemical Abstracts Service number 473717-08-7, which serves as a unique identifier in chemical databases [1] [2] [3]. Additional identification parameters include the PubChem Compound Identifier 53404751 and the International Chemical Identifier Key LIBLRJBCMMHCHS-UHFFFAOYSA-N [2] [5] [7].
Table 1: Molecular Formula and Mass Spectrometry Data
| Property | Value |
|---|---|
| Molecular Formula | C₄₆H₃₂N₂ |
| Molecular Weight (g/mol) | 612.78 |
| CAS Number | 473717-08-7 |
| PubChem CID | 53404751 |
| InChI Key | LIBLRJBCMMHCHS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C4=C5C=CC=CC5=C(C6=CC=CC=C64)N(C7=CC=CC=C7)C8=CC9=CC=CC=C9C=C8 |
| Physical State (20°C) | Solid |
| Appearance | White to Yellow to Orange powder to crystal |
| Purity (HPLC) | ≥98.0% (area%) |
The Simplified Molecular Input Line Entry System representation provides a comprehensive linear notation that captures the complete connectivity of the molecule, demonstrating the intricate arrangement of aromatic rings and nitrogen linkages [2] [5] [7]. High-performance liquid chromatography analysis consistently indicates purity levels exceeding 98.0 percent by area, establishing the compound's suitability for precision applications [1] [3] [6].
The structural architecture of 9,10-Bis[N-(2-naphthyl)anilino]anthracene centers on an anthracene core, which consists of three linearly fused benzene rings forming the central aromatic backbone [1] [8]. This anthracene framework serves as the foundation for the molecule's extended conjugated system and provides the primary chromophoric unit responsible for the compound's photophysical properties [8] [9].
At the 9 and 10 positions of the anthracene core, two identical N-(2-naphthyl)anilino substituents are symmetrically attached [1] [2]. Each substituent comprises a nitrogen atom that simultaneously bonds to a phenyl ring and a 2-naphthyl moiety, creating a branched aromatic system that significantly extends the molecular conjugation [1] [10] . The systematic name N,N'-Di(naphthalen-2-yl)-N,N'-diphenylanthracene-9,10-diamine accurately describes this substitution pattern [2] [5] [6].
The International Union of Pure and Applied Chemistry nomenclature designates this compound as 9-N,10-N-dinaphthalen-2-yl-9-N,10-N-diphenylanthracene-9,10-diamine, which precisely identifies the position and nature of each substituent [2] [5] [7]. Nuclear magnetic resonance spectroscopy confirms the structural integrity, with characteristic aromatic proton signals appearing in the expected chemical shift ranges for polycyclic aromatic systems [1] [12] [13].
Table 2: Structural Characteristics and Bond Properties
| Structural Feature | Description | Characteristic |
|---|---|---|
| Anthracene Core | 3 linearly fused benzene rings | Central aromatic backbone |
| N-(2-naphthyl)anilino Groups | 2 identical substituents at 9,10-positions | Electron-donating substituents |
| Substitution Pattern | Symmetric disubstitution | 9,10-bis-substitution |
| Aromatic Ring System | Extended polycyclic aromatic structure | Planar aromatic framework |
| Nitrogen Atoms | 2 tertiary amine nitrogens | sp² hybridized |
| π-Conjugated System | Extensive π-electron delocalization | Conjugated π-system |
| Molecular Symmetry | Approximate C₂ symmetry | Pseudo-symmetric |
| Conformational Flexibility | Torsional rotation around C-N bonds | Rotational degrees of freedom |
The bonding characteristics of 9,10-Bis[N-(2-naphthyl)anilino]anthracene are dominated by aromatic carbon-carbon bonds within the multiple ring systems and carbon-nitrogen bonds that link the substituents to the anthracene core [8] [14]. The anthracene framework exhibits typical aromatic bonding with carbon-carbon bond lengths ranging from 1.39 to 1.42 Angstroms, consistent with delocalized π-electron systems [14].
The carbon-nitrogen bonds connecting the substituents to the anthracene core display partial double bond character due to electron delocalization between the nitrogen lone pairs and the extended π-system [8] [15]. These bonds typically measure between 1.42 and 1.45 Angstroms, shorter than typical carbon-nitrogen single bonds but longer than pure double bonds [14]. The nitrogen atoms adopt sp² hybridization to accommodate the planar geometry required for optimal orbital overlap [8] [15].
Electron delocalization extends throughout the entire molecular framework, creating an extensive conjugated system that encompasses the anthracene core and extends into the naphthyl and phenyl substituents [8] [15] [9]. This delocalization is responsible for the compound's characteristic optical properties and contributes to its stability as an organic semiconductor material [16] [9].
Table 3: Expected Bond Characteristics
| Bond Type | Expected Bond Length (Å) | Bond Character |
|---|---|---|
| Anthracene C-C (aromatic) | 1.39-1.42 | Aromatic delocalized |
| Anthracene C-N | 1.42-1.45 | Partial double bond character |
| Naphthyl C-C (aromatic) | 1.39-1.42 | Aromatic delocalized |
| Phenyl C-C (aromatic) | 1.39-1.42 | Aromatic delocalized |
| N-C (phenyl) | 1.42-1.45 | Electron delocalization |
| N-C (naphthyl) | 1.42-1.45 | Electron delocalization |
The aromatic ring currents present in each benzene ring contribute to the molecule's diamagnetic properties and influence nuclear magnetic resonance chemical shifts [17] [18] [19]. These ring currents create characteristic deshielding effects for protons located on the aromatic rings, resulting in downfield chemical shifts typical of aromatic compounds [18] [19].
The conformational behavior of 9,10-Bis[N-(2-naphthyl)anilino]anthracene is characterized by significant flexibility around the carbon-nitrogen bonds connecting the substituents to the anthracene core [21]. While the anthracene framework maintains planarity within approximately 0.1 Angstrom deviation, the overall molecular geometry is non-planar due to the three-dimensional arrangement of the bulky substituents [21] [14].
Torsion angles between the anthracene core and the attached aromatic rings vary considerably depending on steric interactions and electronic factors [21]. The phenyl and naphthyl rings typically adopt non-coplanar orientations relative to the anthracene plane to minimize steric hindrance while maintaining some degree of conjugative interaction [21] [9].
Molecular modeling studies of similar anthracene derivatives suggest that torsion angles can range from near-coplanar arrangements to perpendicular orientations, with the actual conformation representing a balance between steric repulsion and electronic conjugation [21] [9]. The flexibility of these torsion angles allows the molecule to adopt different conformations in solution versus the solid state [21].
Table 4: Conformational Analysis Parameters
| Parameter | Expected Range/Description | Influence on Properties |
|---|---|---|
| Torsion Angle (C₉-N-C₁-C₂) | Variable (0°-90°) | Affects conjugation efficiency |
| Torsion Angle (C₁₀-N-C₁-C₂) | Variable (0°-90°) | Affects conjugation efficiency |
| Anthracene Planarity | Nearly planar (±0.1 Å) | Maintains aromatic character |
| Naphthyl Ring Orientation | Non-coplanar with anthracene | Reduces overall planarity |
| Phenyl Ring Orientation | Non-coplanar with anthracene | Reduces overall planarity |
| Molecular Geometry | Non-planar overall | Impacts solid-state packing |
| Steric Hindrance | Moderate (between bulky groups) | Affects molecular conformation |
| π-π Interactions | Intramolecular π-stacking possible | Influences optical properties |